HPC2 protein - 148998-27-0

HPC2 protein

Catalog Number: EVT-1516958
CAS Number: 148998-27-0
Molecular Formula: C109H187N11O80
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Human Polycomb Protein 2 is encoded by the HPC2 gene located on chromosome 1. It belongs to the family of polycomb group proteins, which are known for their roles in chromatin remodeling and transcriptional repression. These proteins are classified based on their involvement in the Polycomb Repressive Complexes, specifically as part of the Polycomb Repressive Complex 1 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Human Polycomb Protein 2 can be studied through various biochemical techniques. Common methods include:

  • Recombinant DNA Technology: This involves cloning the HPC2 gene into expression vectors to produce the protein in suitable host cells (e.g., bacteria or mammalian cells).
  • Cell-Free Protein Synthesis: This method utilizes lysates from cells to synthesize proteins without living cells, allowing for rapid production and modification.
  • In Vitro Translation Systems: These systems use ribosomes and mRNA templates to synthesize proteins outside of cells, providing insights into translation dynamics.

The efficiency and yield of protein synthesis can be influenced by factors such as codon usage bias and translation initiation rates .

Molecular Structure Analysis

Structure and Data

Human Polycomb Protein 2 exhibits a complex structure characterized by several functional domains, including a conserved HUN domain that is thought to interact with histone tails. The protein's structure allows it to participate in chromatin remodeling by facilitating the assembly of histone complexes. Structural studies using techniques like X-ray crystallography and nuclear magnetic resonance spectroscopy have provided insights into its three-dimensional conformation, revealing how it interacts with other components of the Polycomb Repressive Complex .

Chemical Reactions Analysis

Reactions and Technical Details

Human Polycomb Protein 2 is involved in several biochemical reactions that regulate gene expression:

  • Histone Modification: It interacts with histones to facilitate their modification (e.g., methylation) which leads to transcriptional repression.
  • Protein-Protein Interactions: Human Polycomb Protein 2 forms complexes with other proteins within the Polycomb Repressive Complex, influencing their stability and function.

These interactions are crucial for maintaining chromatin architecture and regulating gene expression patterns during development and differentiation .

Mechanism of Action

Process and Data

The mechanism by which Human Polycomb Protein 2 exerts its effects involves:

  1. Recruitment to Target Genes: The protein is recruited to specific genomic loci where it binds to target genes.
  2. Chromatin Remodeling: Once bound, it facilitates changes in chromatin structure that lead to repression of transcription.
  3. Maintenance of Gene Silencing: Human Polycomb Protein 2 helps maintain long-term gene silencing through epigenetic modifications.

This process is essential for proper cellular function and development, as misregulation can lead to diseases such as cancer .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Human Polycomb Protein 2 has several notable physical and chemical properties:

  • Molecular Weight: Approximately 40 kDa.
  • Isoelectric Point: The isoelectric point varies depending on post-translational modifications but typically falls within a neutral pH range.
  • Stability: The protein exhibits stability under physiological conditions but may require specific buffers or conditions for optimal activity during experimental procedures.

These properties are critical for understanding its behavior in biological systems and during laboratory analysis .

Applications

Scientific Uses

Human Polycomb Protein 2 has several applications in scientific research:

  • Cancer Research: Its role as a prognostic marker makes it valuable for studying tumor progression and patient outcomes.
  • Epigenetics: Understanding its function contributes to the broader field of epigenetics, particularly regarding how gene expression is regulated through chromatin modifications.
  • Drug Development: Targeting the pathways involving Human Polycomb Protein 2 may offer new therapeutic strategies for cancers where this protein is dysregulated.

Research continues to explore its potential as a target for novel cancer therapies, given its central role in regulating key developmental genes .

Molecular Structure and Functional Domains of HPC2

Primary Sequence Analysis and Conserved Motifs

HPC2 (Human Polycomb 2), also designated Chromobox Homolog 4 (CBX4), exhibits a multidomain architecture with phylogenetically conserved regions critical to its function. The primary sequence comprises 531 amino acids in humans, with two major conserved domains identified across eukaryotic lineages: the N-terminal chromodomain and the C-terminal HUN domain (Histone-binding, Ubiquitin-like, Nuclear localization) [5] [7]. The HUN domain (residues 300–480) harbors a signature acidic residue cluster (e.g., EEDD motif) that facilitates histone tail interactions. In fungi, additional conserved domains include CDI (Conserved Domain I; residues 63–79) and CDII (residues 452–480), with CDI essential for histone gene repression and CDII stabilizing the HIR complex [7].

Sequence alignment reveals divergent evolutionary patterns: while the HUN domain is pan-eukaryotic, CDI/CDII are fungi-specific. The AT-hook or AT-hook-like motifs enable DNA binding, and the polycomb repressor box (residues 50–70) mediates interactions with RING1B in PRC1 [4]. Mutation analyses show that CDI deletion in yeast Hpc2 disrupts recruitment to histone promoters but preserves complex assembly, underscoring its role in genomic targeting [7].

Table 1: Conserved Functional Domains in HPC2

DomainPositionKey Motifs/FeaturesFunctionConservation
Chromodomain1–60Aromatic cage residuesH3K27me3 bindingMammals, fungi, plants
CDI63–79Basic amino acid clusterHIR complex recruitment to histone genesS. cerevisiae-related fungi
Polycomb box50–70Hydrophobic patchRING1B interactionMammals
HUN domain300–480Acidic residues (EEDD)Histone chaperone activityPan-eukaryotic
CDII452–480Hydrophobic coreHIR complex stabilityS. cerevisiae-related fungi

Chromobox Homolog 4 (CBX4) and Polycomb Repressive Complex 1 (PRC1) Association

As a canonical CBX protein, HPC2/CBX4 integrates into Polycomb Repressive Complex 1 (PRC1) via its chromodomain and C-terminal repressor box. The chromodomain recognizes H3K27me3 marks deposited by PRC2, enabling PRC1 recruitment to facultative heterochromatin. CBX4 exhibits dual affinity for H3K9me3 and H3K27me3 but preferentially localizes to H3K27me3-enriched loci in stem cells [4]. Within PRC1, CBX4 stabilizes the complex through:

  • RING1B binding via its repressor box, facilitating H2AK119ubiquitination.
  • Dimerization with PHC proteins (PHC1/2/3) through conserved sterile alpha motifs (SAM) [9].

Table 2: CBX4 in PRC1 Variant Complexes

PRC1 TypeDefining SubunitsCBX4 RoleGenomic Targets
cPRC1.2PCGF2, CBX2/4/6/7/8, PHC1/3Chromatin compaction via H3K27me3 bindingHOX genes, telomeres
cPRC1.4PCGF4, CBX4/8, PHC2/3H2AK119ub depositionDevelopmental regulators
ncPRC1.3PCGF3, RYBP/YAF2Not applicable (CBX4 absent)CpG islands

Structural Characterization of the HUN Domain and Chromatin-Binding Regions

The HUN domain adopts an α-solenoid fold comprising 8–10 tetratricopeptide-like (TPR) helices that form a superhelical scaffold. This domain binds histone H3–H4 dimers via electrostatic interactions between its acidic residues (e.g., E494, D498) and basic patches on histone tails [5] [7]. In the human HIRA complex, the HUN domain of ubinuclein (HPC2 ortholog) cooperates with the WD40 domain of HIRA to assemble (H3.3–H4)₂ tetramers for replication-independent nucleosome deposition [3] [5].

Chromatin engagement is further mediated by:

  • DNA-binding motifs: The AT-hook in CBX2 and AT-hook-like sequences in CBX4 facilitate minor groove DNA binding, enhancing PRC1 retention at target loci [4].
  • WD40–NHRD interface: In yeast, Hir2’s WD40 domain (β-propeller) binds Hpc2’s NHRD domain (N-terminal to HUN) via antiparallel β-sheets, creating a cavity for Asf1–H3–H4 docking [3]. Cryo-EM studies of the S. cerevisiae Hir complex show Hpc2 anchors histone dimers within an arc-shaped scaffold, positioning them for tetramer assembly [3].

Table 3: Structural Methods Applied to HPC2 Domains

MethodResolution/TechniqueKey FindingsReference
X-ray crystallography2.9 Å (Hir2WD40–Hpc2NHRD)Antiparallel β-sheet interface drives complex assembly [3]
Cryo-EM2.9–6.8 Å (Hir–Asf1–H3–H4)Hpc2 binds Asf1–H3–H4 in a central cavity [3]
SAXSAb initio modelingHUN domain exhibits extended conformation in solution [10]
Pull-down assaysGST-tagged domainsHUN domain directly binds H3–H4 dimers [5]

SUMO E3 Ligase Activity and Catalytic Mechanisms

HPC2/CBX4 functions as a SUMO E3 ligase independent of its PRC1 role, catalyzing SUMO conjugation to substrates via a RING-like domain (residues 355–454). This activity requires:

  • SUMO interaction motifs (SIMs): SIM2 (residues 455–549) binds SUMO-modified Ubc9 (SUMO∼Ubc9), relocalizing it to CBX4 nuclear bodies and enhancing ligase efficiency [6].
  • Phosphorylation-dependent regulation: HIPK2 phosphorylates CBX4 at Thr495 upon DNA damage, stimulating autosumoylation and substrate sumoylation [8].

Key catalytic mechanisms include:

  • Substrate targeting: CBX4 sumoylates diverse proteins (e.g., CtBP1, HIPK2, CBS), often recognizing NDSM (Negatively charged Amino Acid-Dependent Sumoylation Motif) or PDSM (Phosphorylation-Dependent Sumoylation Motif) sequences [2] [6].
  • Allosteric modulation: Homocysteine and serine inhibit cystathionine β-synthase (CBS) sumoylation, but CBX4 alleviates this by stabilizing SUMO–Ubc9 thioester bonds [2]. Sumoylation represses CBS activity by 70%, linking CBX4 to redox sensing [2].

Table 4: Substrates and Regulatory Mechanisms of CBX4 SUMO E3 Ligase

SubstrateSumoylation SiteFunctional ConsequenceRegulatory Input
CtBP1K428Enhanced corepressor activity for E-cadherinSIM2-dependent Ubc9 recruitment
HIPK2Multiple sitesTranscriptional repression after DNA damageHIPK2-dependent phosphorylation
CBSK211, K238Reduced transsulfuration activity (↓28–70%)Substrate inhibition override
CBX4 itselfK460, K514Nuclear body partitioning and E3 ligase activationDNA damage signaling

Properties

CAS Number

148998-27-0

Product Name

HPC2 protein

Molecular Formula

C109H187N11O80

Synonyms

HPC2 protein

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